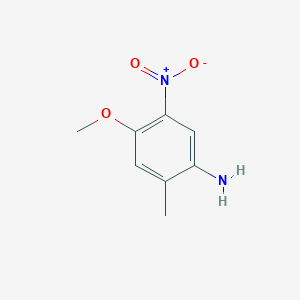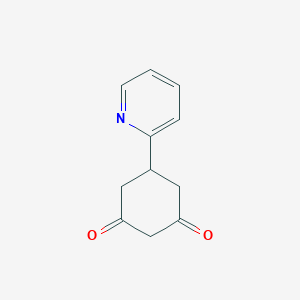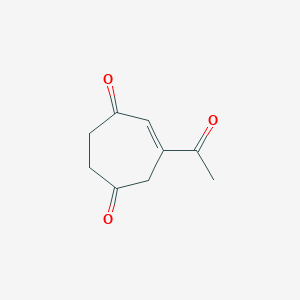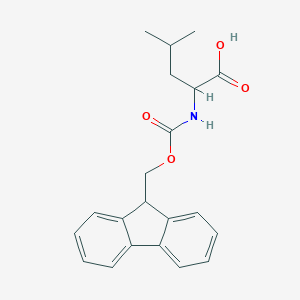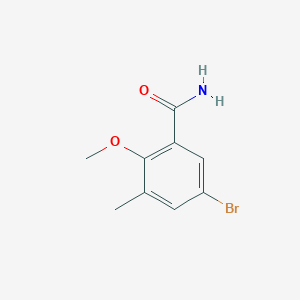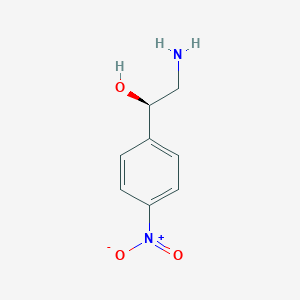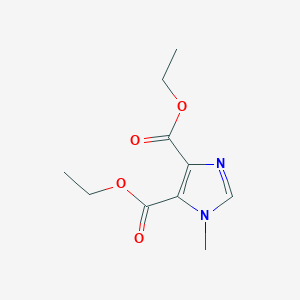
Diethyl 1-Methylimidazole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-Methylimidazole-4,5-dicarboxylate is a chemical compound with the CAS Number: 1210-92-0 and Linear Formula: C10H14N2O4 . It is a colorless to deep green liquid .
Molecular Structure Analysis
The molecular structure of Diethyl 1-Methylimidazole-4,5-dicarboxylate contains a total of 30 bonds; 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 esters (aromatic), and 1 Imidazole .Physical And Chemical Properties Analysis
Diethyl 1-Methylimidazole-4,5-dicarboxylate has a molecular weight of 226.23 . It is a colorless to deep green liquid .Wissenschaftliche Forschungsanwendungen
Use in Synthetic Organic Chemistry
- Field : Synthetic Organic Chemistry
- Application : Diethyl 1-Methylimidazole-4,5-dicarboxylate is used as an intermediate compound in synthetic organic chemistry . For example, it is used in the synthesis of 4-aminоimidazole-5-carboxylic acid, an intermediate product in the synthesis of purines .
- Results : The results or outcomes obtained can also vary depending on the specific synthesis process. In general, the use of Diethyl 1-Methylimidazole-4,5-dicarboxylate can facilitate the synthesis of various organic compounds .
Use in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Derivatives of Diethyl 1-Methylimidazole-4,5-dicarboxylate are used in medicinal chemistry, forming the basis of some medications . They are also promising for drug design .
- Method : The methods of application or experimental procedures can involve various chemical reactions to create derivatives of Diethyl 1-Methylimidazole-4,5-dicarboxylate .
- Results : The results or outcomes obtained can include the creation of new medications or drug candidates .
Use in the Production of Semi-Synthetic Penicillins and Cephalosporins
- Field : Pharmaceutical Chemistry
- Application : Diethyl 1-Methylimidazole-4,5-dicarboxylate is used as one of the starting compounds in the production of semi-synthetic penicillins and cephalosporins .
- Results : The results or outcomes obtained can also vary depending on the specific synthesis process. In general, the use of Diethyl 1-Methylimidazole-4,5-dicarboxylate can facilitate the synthesis of various organic compounds .
Use in the Synthesis of Imidazole-4(5)-Monocarboxylic Acid
- Field : Organic Chemistry
- Application : Diethyl 1-Methylimidazole-4,5-dicarboxylate is used in the synthesis of imidazole-4(5)-monocarboxylic acid .
- Results : The results or outcomes obtained can also vary depending on the specific synthesis process. In general, the use of Diethyl 1-Methylimidazole-4,5-dicarboxylate can facilitate the synthesis of various organic compounds .
Use as Ligands of the Recognition Site of the NMDA Receptor
- Field : Neurochemistry
- Application : 1- and 2-alkyl-substituted derivatives of Diethyl 1-Methylimidazole-4,5-dicarboxylate are ligands of the recognition site of the NMDA receptor . This makes them potentially useful in the study of neurological processes and disorders .
- Method : The methods of application or experimental procedures can involve various chemical reactions to create derivatives of Diethyl 1-Methylimidazole-4,5-dicarboxylate .
- Results : The results or outcomes obtained can include the creation of new compounds that can interact with the NMDA receptor .
Use in the Production of Ionic Liquids
- Field : Green Chemistry
- Application : Based on the structure of alkyl-substituted derivatives of Diethyl 1-Methylimidazole-4,5-dicarboxylate and taking into account the structures of cations and anions forming ionic liquids, it can be assumed that such compounds also will find application in this new promising area .
- Method : The methods of application or experimental procedures can involve various chemical reactions to create derivatives of Diethyl 1-Methylimidazole-4,5-dicarboxylate .
- Results : The results or outcomes obtained can include the creation of new ionic liquids .
Safety And Hazards
Eigenschaften
IUPAC Name |
diethyl 1-methylimidazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-15-9(13)7-8(10(14)16-5-2)12(3)6-11-7/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXNJCCDGQJSSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1-Methylimidazole-4,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

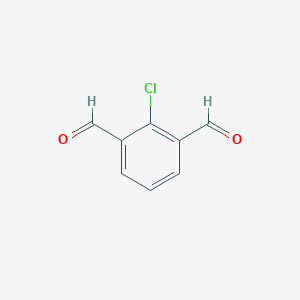
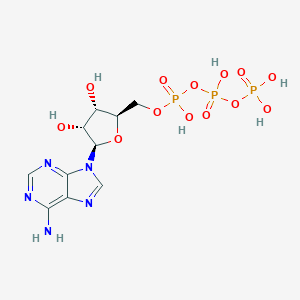
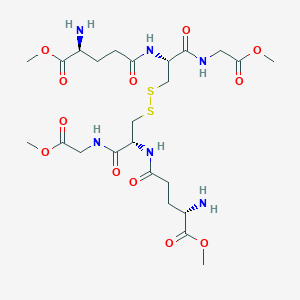
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate](/img/structure/B179916.png)
![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)
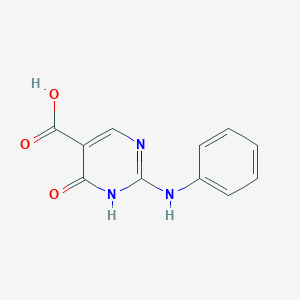
![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)

